molecular formula C19H22O2 B1228607 Mestilbol CAS No. 7773-60-6

Mestilbol

Cat. No.: B1228607
CAS No.: 7773-60-6
M. Wt: 282.4 g/mol
InChI Key: CKMDPZMWUZDKAI-VHEBQXMUSA-N
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Description

Molecular Structure Analysis

Mestilbol has a molecular formula of C19H22O2 . Its molar mass is 282.383 g/mol . For a detailed molecular structure analysis, tools like JSmol can be used to visualize the 3D structure of the molecule .

Scientific Research Applications

Antidiarrhoeal and Intestinal Modulatory Activities

Wei-Chang-An-Wan (WCAW), a traditional pharmaceutical preparation, has been utilized for treating gastrointestinal diseases. A study investigated the effects of WCAW extract on the gastrointestinal tract, highlighting its ability to inhibit diarrhea, increase normal gastrointestinal transit, and decrease transit induced by neostigmine. This study provides a scientific basis for the clinical use of WCAW in gastrointestinal disorders (Hu et al., 2009).

Enhancing Embryo Development

Research on beta-mercaptoethanol (beta-ME) demonstrated its effects on the development of bovine embryos derived from oocytes matured and fertilized in vitro. The study found that both beta-ME and fetal bovine serum promoted increased development of embryos to the blastocyst stage, indicating the potential of beta-ME in enhancing embryo development in a cell-free, serum-free culture system (Caamaño et al., 1996).

Neuroprotection and Gene Expression in PC12 Cells

A study explored the neuroprotective efficacy of Mulberry fruit extracts (ME) against β-amyloid 25–35-induced PC12 cells injury. The research revealed that ME pretreatment neutralized cytotoxicity and prevented cell injury. The study also examined gene expression profiles, finding significant modulation in genes involved in cell adhesion, peptidase activity, cytokine activity, ion binding activity, and angiogenesis regulation. This suggests that ME may have therapeutic potential for preventing neurodegenerative diseases (Song et al., 2014).

Use in Traditional Medicine and Ethnobotany

Research on the ethnobotany of Mestizos in Suni Miraño in 1994 documented 60 plant species used for medicinal purposes. This study contributes to the understanding of traditional healing and etiology, offering insight into the cultural and medicinal significance of these plant species (Jovel et al., 1996).

Prognostic Value in Acute Ischemic Stroke

A study evaluated the early prognostic value of motor evoked potential (MEP) obtained by transcranial magnetic brain stimulation in motor and functional recovery in patients with acute ischemic stroke. The findings indicated that MEP is a useful early prognostic indicator of motor and functional recovery, potentially guiding early identification of patients who will have a good recovery, particularly among those with severe initial paresis (Escudero et al., 1998).

Mechanism of Action

Mestilbol is a highly active estrogen, although somewhat less so than diethylstilbestrol . It is longer-lasting in comparison . As a prodrug of diethylstilbestrol, it is gradually demethylated in the body into diethylstilbestrol .

Properties

IUPAC Name

4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,20H,4-5H2,1-3H3/b19-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMDPZMWUZDKAI-VHEBQXMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860231
Record name 4-[(3E)-4-(4-Methoxyphenyl)hex-3-en-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18839-90-2, 7773-60-6
Record name 4-[(1E)-1-Ethyl-2-(4-methoxyphenyl)-1-buten-1-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18839-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mestilbol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mestilbol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018839902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(3E)-4-(4-Methoxyphenyl)hex-3-en-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESTILBOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N44U12UW5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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